2,3-Dimethoxyphenanthrene
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Overview
Description
2,3-Dimethoxyphenanthrene is an organic compound belonging to the phenanthrene family Phenanthrenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings The compound is characterized by the presence of two methoxy groups (-OCH3) attached to the 2nd and 3rd positions of the phenanthrene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyphenanthrene typically involves the methoxylation of phenanthrene derivatives. One common method includes the bromination of phenanthrene followed by a CuI-catalyzed methoxylation reaction . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and dichloromethane (CH2Cl2), and reagents such as dimethyl sulfate and sodium hydroxide .
Industrial Production Methods: Safety precautions are crucial due to the toxic nature of some reagents used, such as dimethyl sulfate .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethoxyphenanthrene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert it into dihydro derivatives using sodium in isopentanol.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at specific positions on the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Sodium in isopentanol.
Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.
Major Products:
Oxidation: Phenanthraquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
2,3-Dimethoxyphenanthrene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethoxyphenanthrene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . In neuroinflammatory studies, similar compounds have been found to suppress pathways like the p38 MAPK/NF-κB pathway, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
2,3,7-Trihydroxy-4,8-dimethoxyphenanthrene: Isolated from Pleione maculata, known for its α-glucosidase inhibitory activity.
2,6-Dihydroxy-5,8-dimethoxyphenanthrene: Isolated from Pleione praecox, also exhibits enzyme inhibitory properties.
Uniqueness: 2,3-Dimethoxyphenanthrene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of methoxy groups at the 2nd and 3rd positions makes it distinct from other phenanthrene derivatives, affecting its interaction with enzymes and other molecular targets .
Properties
Molecular Formula |
C16H14O2 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,3-dimethoxyphenanthrene |
InChI |
InChI=1S/C16H14O2/c1-17-15-9-12-8-7-11-5-3-4-6-13(11)14(12)10-16(15)18-2/h3-10H,1-2H3 |
InChI Key |
UQQNWFXFJQVALY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC3=CC=CC=C32)OC |
Origin of Product |
United States |
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